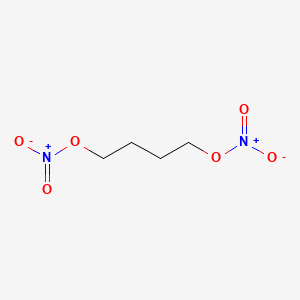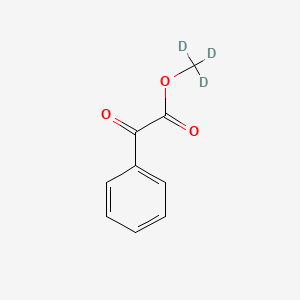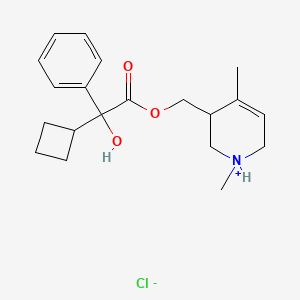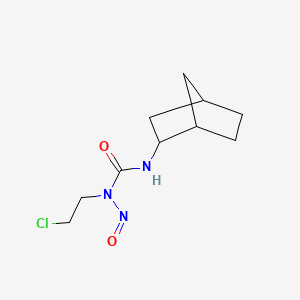
4,5-Dimethoxyimidazolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxyimidazolidine-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of methoxy groups at the 4 and 5 positions of the ring adds to its unique chemical properties. Imidazolidinones are widely found in pharmaceuticals, natural products, and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxyimidazolidine-2-one can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of metal catalysts and specific reaction conditions to ensure high yields . Another method involves the diamination of olefins, which can be catalyzed by various metal complexes . The intramolecular hydroamination of linear urea derivatives is also a viable route for synthesizing imidazolidinones .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxyimidazolidine-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy groups and the carbonyl group in the molecule.
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
4,5-Dimethoxyimidazolidine-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and antifungal properties . In medicine, it is explored for its potential therapeutic applications, including its use as a chiral auxiliary in asymmetric synthesis . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4,5-Dimethoxyimidazolidine-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy groups and the carbonyl group play a crucial role in its binding affinity and specificity towards these targets . The exact pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,5-Dimethoxyimidazolidine-2-one can be compared with other similar compounds, such as imidazolidin-2-ones and benzimidazolidin-2-ones. These compounds share a similar core structure but differ in the presence and position of substituents. For example, benzimidazolidin-2-ones have a benzene ring fused to the imidazolidinone ring, which can significantly alter their chemical properties and biological activities .
Similar Compounds
- Imidazolidin-2-one
- Benzimidazolidin-2-one
- Imidazole-2-thione
- Imidazolidine-2-thione
Properties
CAS No. |
3891-44-9 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4,5-dimethoxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-9-3-4(10-2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8) |
InChI Key |
OSABMSLCGCTLLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(NC(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



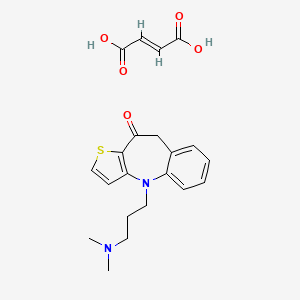

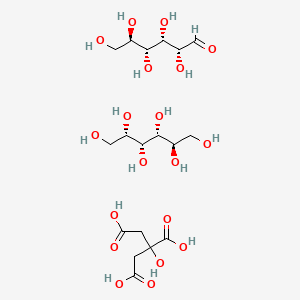

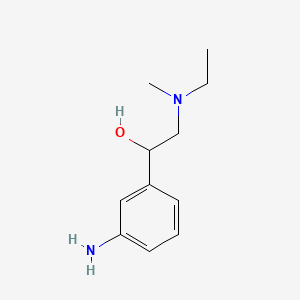
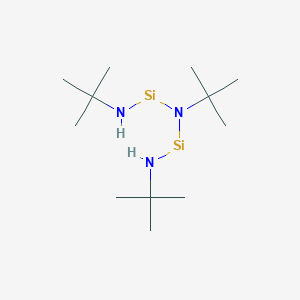
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
